![molecular formula C18H14FN7O B14891407 N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzyl, triazole, pyridine, and pyrazole moieties, which contribute to its diverse chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzyl derivatives, triazole rings, and pyridine-pyrazole frameworks. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis platforms, and advanced purification methods are employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Applications De Recherche Scientifique
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine
- 4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone
Uniqueness
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the triazole and pyrazole rings, along with the fluorobenzyl and pyridine moieties, provides a versatile platform for various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C18H14FN7O |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14FN7O/c19-13-5-3-11(4-6-13)8-16-21-18(26-25-16)22-17(27)15-9-14(23-24-15)12-2-1-7-20-10-12/h1-7,9-10H,8H2,(H,23,24)(H2,21,22,25,26,27) |
Clé InChI |
KCCAZWOOGHXNBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
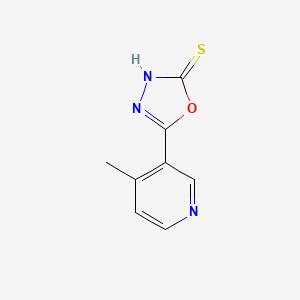

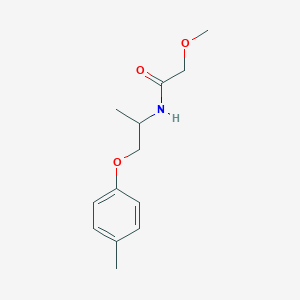
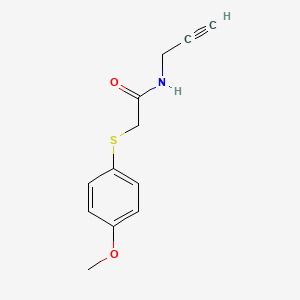
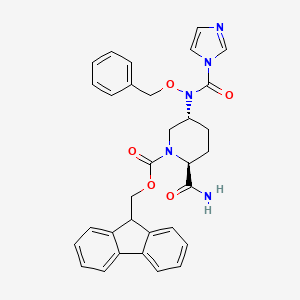
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
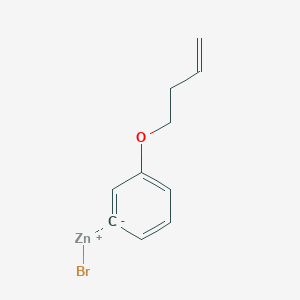
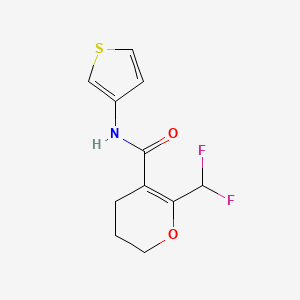
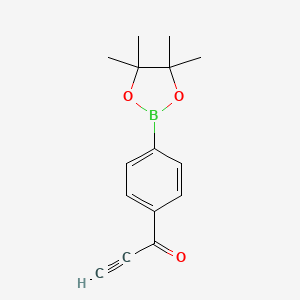


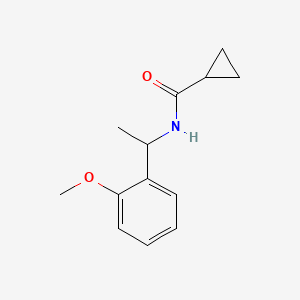
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
